3-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
3-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C17H16ClN3O2S and a molecular weight of 361.853 g/mol . This compound is known for its unique chemical structure, which includes a phenyl ring substituted with an ethylamino group, a carbothioyl group, and a carbohydrazonoyl group, as well as a 4-chlorobenzoate moiety .
Preparation Methods
The synthesis of 3-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the reaction of substituted benzoyl chlorides with ammonium thiocyanate and isatin in anhydrous acetone to form intermediate compounds. These intermediates are then condensed with hydrazine hydrate in anhydrous ethanol under reflux conditions to yield the final product . Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
3-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring and the 4-chlorobenzoate moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can be compared with other similar compounds, such as:
- 4-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)phenyl 3-chlorobenzoate
- 4-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 3-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
These compounds share similar structural features but differ in the position or nature of the substituents on the phenyl ring or benzoate moiety. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
477734-92-2 |
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Molecular Formula |
C17H16ClN3O2S |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
[3-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C17H16ClN3O2S/c1-2-19-17(24)21-20-11-12-4-3-5-15(10-12)23-16(22)13-6-8-14(18)9-7-13/h3-11H,2H2,1H3,(H2,19,21,24)/b20-11+ |
InChI Key |
CKCQAQOKXZNBGA-RGVLZGJSSA-N |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCNC(=S)NN=CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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